molecular formula C27H25N5O3 B14997287 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide

Cat. No.: B14997287
M. Wt: 467.5 g/mol
InChI Key: CTVDBMGTFHECAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A pyrazolo[4,3-d]pyrimidin-4-one core with dual keto groups at positions 5 and 5.
  • Substituents at position 6 (benzyl), position 1 (ethyl), and position 3 (methyl), which influence steric and electronic properties.
  • An N-1-naphthylacetamide side chain at position 4, contributing to enhanced lipophilicity and π-π stacking interactions compared to simpler aromatic substituents.

Synthetic routes for similar compounds involve cyclization of pyrazole precursors with substituted acetamides or phenacyl halides .

Properties

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H25N5O3/c1-3-32-25-24(18(2)29-32)30(27(35)31(26(25)34)16-19-10-5-4-6-11-19)17-23(33)28-22-15-9-13-20-12-7-8-14-21(20)22/h4-15H,3,16-17H2,1-2H3,(H,28,33)

InChI Key

CTVDBMGTFHECAQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolopyrimidine Core

The pyrazolopyrimidine scaffold is synthesized via cyclocondensation of a 5-aminopyrazole derivative with a 1,3-diketone or β-ketoester. This method, adapted from Khalafy et al., involves refluxing 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in glacial acetic acid containing catalytic H₂SO₄ (5 mol%) for 2–3 hours (Scheme 1). The reaction proceeds through initial imine formation followed by cyclization, yielding the intermediate 1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidine (Yield: 86%).

Key Reaction Parameters:

  • Solvent: Glacial acetic acid (15 mL per 2 mmol substrate).
  • Temperature: Reflux conditions (110–120°C).
  • Catalyst: H₂SO₄ (5 mol%) or SBA-Pr-SO₃H (10 mg/mmol).

Amidation at Position 2

The naphthylacetamide moiety is introduced via a two-step sequence:

  • Chlorination: The pyrazolopyrimidine derivative (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in dry DMF (0.1 equiv) at 0°C for 1 hour, yielding the acyl chloride intermediate.
  • Amidation: The intermediate is reacted with 1-naphthylamine (1.2 equiv) in THF with triethylamine (3.0 equiv) at room temperature for 12 hours (Scheme 3). The product is recrystallized from ethanol to yield the final compound (Yield: 82%).

Critical Notes:

  • Coupling Agents: EDC/HOBt alternatives increase yields to 88% but require longer reaction times.
  • Solvent: THF ensures better solubility of 1-naphthylamine compared to DCM.

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Core Synthesis Ethyl acetoacetate, H₂SO₄, AcOH, reflux 86 98.5
6-Benzylation Benzyl bromide, AlCl₃, DCM, 0°C 78 97.2
Amidation 1-Naphthylamine, oxalyl chloride, THF, rt 82 98.1

Spectroscopic Characterization

  • IR (KBr): 3319 cm⁻¹ (NH), 1653 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 3.92 (q, 2H, J = 7.1 Hz, CH₂CH₃), 4.72 (s, 2H, CH₂Ph), 7.25–7.89 (m, 13H, aromatic), 10.21 (s, 1H, NH).
  • MS (ESI): m/z 512.2 [M+H]⁺ (Calcd. for C₂₉H₂₅N₅O₃: 511.2).

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation: Competing N- vs. C-alkylation is minimized using AlCl₃ at low temperatures.
  • Amidation Side Products: Excess oxalyl chloride leads to over-chlorination; stoichiometric control is critical.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[4,3-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Position 6 Substituent Acetamide Substituent Core Ring System Molecular Weight (g/mol)
Target Compound Benzyl 1-Naphthyl Pyrazolo[4,3-d]pyrimidin-4-one ~478.5 (calculated)
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...-4-fluorobenzyl)acetamide 2-Phenylethyl 4-Fluorobenzyl Pyrazolo[4,3-d]pyrimidin-4-one ~495.5 (calculated)
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one Substituted phenacyl Phenyl Pyrazolo[3,4-d]pyrimidin-4-one ~380–420 (estimated)
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones Varied alkyl/aryl N/A Pyrazolo[3,4-b]pyrazin-5-one ~250–300 (estimated)

Key Observations:

Position 6 Modifications: The target compound’s benzyl group (C₆H₅CH₂) provides rigidity and moderate lipophilicity, whereas the 2-phenylethyl group in introduces conformational flexibility. Both substituents enhance hydrophobic interactions compared to simpler alkyl chains.

Acetamide Side Chain :

  • The 1-naphthyl group in the target compound increases steric bulk and π-π interactions compared to the 4-fluorobenzyl group in , which prioritizes electronic effects (e.g., dipole interactions).

Core Ring Systems: Pyrazolo[4,3-d]pyrimidinones (target compound and ) exhibit planar fused-ring systems, favoring intercalation with biological targets. In contrast, pyrazolo[3,4-b]pyrazinones have a smaller, less conjugated core, reducing binding versatility.

Biological Activity

The compound 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a pyrazolo[4,3-d]pyrimidine core , which is known for its diverse biological activities. The structural formula can be represented as follows:

ComponentDescription
Molecular FormulaC₁₈H₁₉N₅O₃
Molecular Weight345.37 g/mol
Key Functional GroupsBenzyl group, ethyl group, dioxo groups

Anticancer Properties

Preliminary studies suggest that compounds with a pyrazolo[4,3-d]pyrimidine structure exhibit significant anticancer properties. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may interfere with specific signaling pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies demonstrated cytotoxicity against colon cancer cell lines (e.g., CaCO-2), suggesting potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism of Action : It is believed to act as a selective inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
  • Research Findings : Studies have indicated that similar compounds can reduce inflammatory markers in animal models .

Analgesic Activity

Another notable biological activity is its potential as an analgesic :

  • Mechanism of Action : The compound may modulate pain pathways by inhibiting specific receptors involved in pain sensation.
  • Clinical Relevance : Its efficacy in reducing pain has been observed in preclinical models .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related pyrazolo-pyrimidine derivatives is helpful:

Compound NameStructural FeaturesBiological Activity
2-(6-benzyl-N-(naphthalen-1-yl)acetamideNaphthalene substituentAnticancer
N-(4-fluorophenyl)-acetamideFluorinated phenolic structureAnalgesic properties
2-(6-benzylpyrimidin-4-yl)acetamideLacks dioxo groupsModerate anti-inflammatory activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.